N-[2-(4-fluorophenyl)ethyl]-1-adamantanecarboxamide
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-1-adamantanecarboxamide is a useful research compound. Its molecular formula is C19H24FNO and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.18419255 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Receptor Antagonism and Platelet Effects
A study highlighted the synthesis of a series of 1-adamantanecarboxamides, focusing on their potency as selective 5-HT2 receptor antagonists. The compound (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride hydrate, referred to as Y-39241, demonstrated high affinity and selectivity towards 5-HT2 receptors. This compound exhibited a potent anti-platelet effect, confirmed through both in vitro and in vivo assessments (Fujio et al., 2000).
Structural Analysis and Molecular Docking
Another study focused on the structural analysis of adamantane derivatives, including ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate and its 4-fluorophenyl counterpart. The introduction of a fluorine atom was found to alter the crystal packing significantly, reducing intermolecular hydrogen contacts and compensating with F⋯H and F⋯F contacts. The study also involved quantum theory of atoms-in-molecules (QTAIM) analysis and in silico docking analysis, suggesting potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1) (Al-Wahaibi et al., 2018).
Noncovalent Interactions in Adamantane Derivatives
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine and N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, explored the nature of noncovalent interactions using QTAIM and PIXEL methods. The study highlighted the significant role of N–H⋯N hydrogen bonds and the influence of halogen substitutions on the stabilization of crystal structures (El-Emam et al., 2020).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c20-17-3-1-13(2-4-17)5-6-21-18(22)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEOQXKDQMBFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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